3-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine
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Overview
Description
This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of this compound involves the coupling process of 4-methyl-2-acetaminothiazole with a 4-bromopyridine intermediate catalyzed by Pd . Initially, oxalyl chloride was used to convert 3,3,3-trifluoro-2,2 dimethyl propanoic acid 3 to chloride 3a with a quantitative yield .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure . The co-crystal structure of this inhibitor series bound to the human PRC2 complex has been disclosed .Chemical Reactions Analysis
The main chemical reaction involved in the synthesis of this compound is the coupling process of 4-methyl-2-acetaminothiazole with a 4-bromopyridine intermediate . This reaction is catalyzed by Pd .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by the unique behaviors exhibited by the fluorine incorporation in the organic molecules . The presence of a fluorine atom and a pyridine in their structure bestows many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Synthesis and Chemical Reactions
The compound 3-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine, due to its structural complexity, finds applications in various synthetic and chemical reaction studies. For instance, the regioselective introduction of methoxycarbonyl methyl groups at specific positions of unsubstituted pyridine, facilitated by catalytic amounts of copper(II) triflate, highlights the compound's potential as a valuable building block for synthesizing new polyfunctionalized piperidine derivatives with unconventional substitution patterns (Crotti, Berti, & Pineschi, 2011). Similarly, the synthesis of trifluoromethyl-substituted aminopyrroles through a 2H-azirine ring expansion strategy, utilizing 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide as a trifluoromethyl-containing building block, demonstrates the compound's utility in generating novel chemical entities (Khlebnikov et al., 2018).
Corrosion Inhibition
The compound's derivatives have been explored for their corrosion inhibition properties. A study involving quantum chemical calculations and molecular dynamics simulations on piperidine derivatives revealed their potential in inhibiting the corrosion of iron, offering insights into their adsorption behaviors and binding energies on metal surfaces (Kaya et al., 2016).
Medicinal Chemistry
In the realm of medicinal chemistry, the rigid diamine structure of 3-(Pyrrolidin-1-yl)piperidine, a related compound, is of significant importance. A novel method for its synthesis, involving the catalytic hydrogenation of pyrrolylpyridine, has been proposed, underscoring the compound's relevance in producing large quantities for pharmaceutical applications (Smaliy et al., 2011).
Photophysics and Photochemistry
The compound's derivatives also find applications in photophysics and photochemistry, as evidenced by the synthesis of synthetic bacteriochlorins with integral spiro-piperidine motifs. This innovative molecular design allows for tailoring the bacteriochlorin's polarity and spectral properties, making it a valuable asset in near-infrared absorber research (Reddy et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to interact with various enzymes and receptors .
Mode of Action
It is known that the trifluoromethyl group in a molecule can enhance drug potency by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, such as the suzuki–miyaura coupling reaction .
Result of Action
Similar compounds have been shown to have antiviral activity and inhibit certain enzymes .
Properties
IUPAC Name |
3-methyl-2-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O/c1-11-3-2-6-18-13(11)20-9-12-4-7-19(8-5-12)10-14(15,16)17/h2-3,6,12H,4-5,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRRHHWVPUOLRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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